6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 1,3,4-oxadiazole ring attached to the tetrahydroisoquinoline core, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core through cyclization. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole or tetrahydroisoquinoline rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases like Alzheimer’s . In organic synthesis, it serves as a building block for the creation of more complex molecules. Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in biological systems .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme’s active site.
Comparison with Similar Compounds
6,7-Dimethoxy-2-[(1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can be compared to other tetrahydroisoquinoline derivatives and oxadiazole-containing compounds. Similar compounds include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and various 1,3,4-oxadiazole derivatives . The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. For instance, the presence of both the oxadiazole ring and the tetrahydroisoquinoline core allows for a broader range of interactions and applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O3/c1-18-12-5-10-3-4-17(8-14-16-15-9-20-14)7-11(10)6-13(12)19-2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
SMICLSZPUNCVGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=NN=CO3)OC |
Origin of Product |
United States |
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